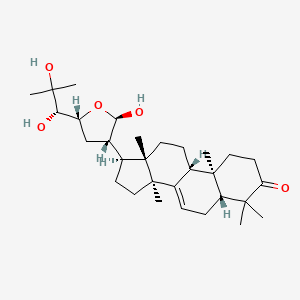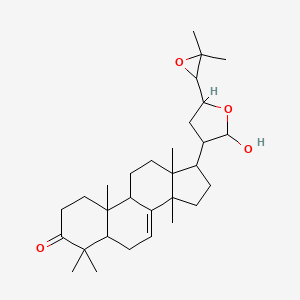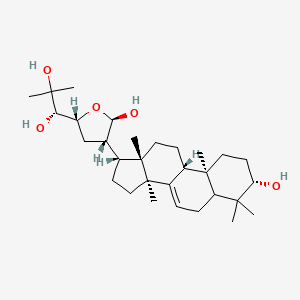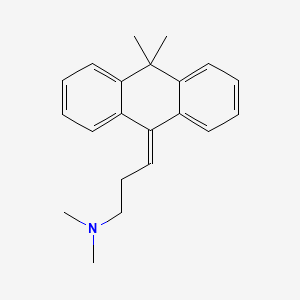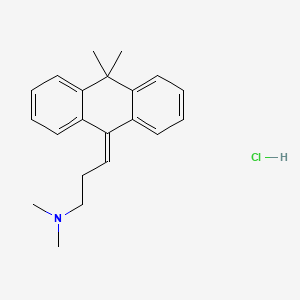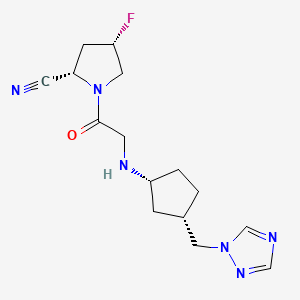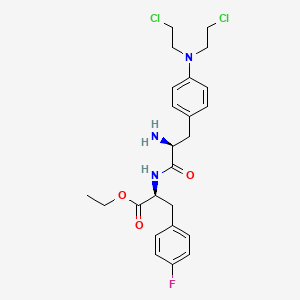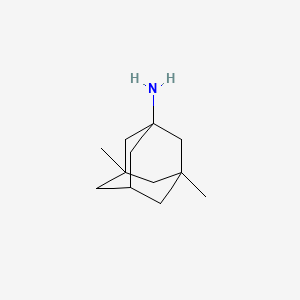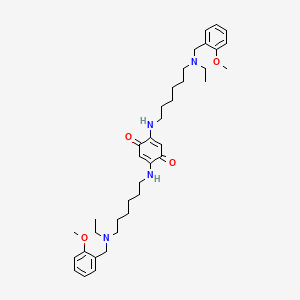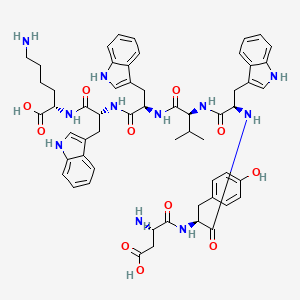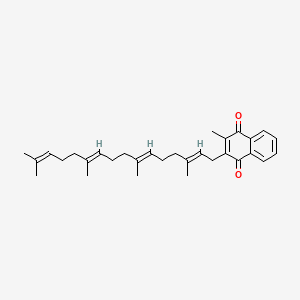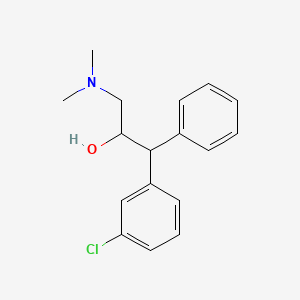
m-Chloro-alpha-((dimethylamino)methyl)-beta-phenylphenetyl alcohol
Overview
Description
Clemeprol is an antidepressant drug belonging to the 3,3-diarylpropyl-amine class. It exhibits antireserpine activity in animal tests and inhibits the neuronal uptake of noradrenaline . The drug was used clinically for the treatment of depression in the 1980s, but no further development has been reported since .
Preparation Methods
The synthesis of Clemeprol involves the reaction of 3-chlorophenylacetone with dimethylamine, followed by reduction with sodium borohydride to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Clemeprol undergoes several types of chemical reactions:
Oxidation: Clemeprol can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: Clemeprol can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and strong oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying the effects of structural modifications on antidepressant activity.
Biology: Investigated for its effects on neuronal uptake of noradrenaline and its potential neuroprotective properties.
Medicine: Used in clinical trials for the treatment of depression and other mood disorders.
Mechanism of Action
Clemeprol exerts its effects by inhibiting the neuronal uptake of noradrenaline, thereby increasing the levels of this neurotransmitter in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The molecular targets of Clemeprol include the sodium-dependent noradrenaline transporter, which it inhibits .
Comparison with Similar Compounds
Clemeprol is similar to other antidepressants in the 3,3-diarylpropyl-amine class, such as desipramine and imipramine. Clemeprol is unique in its specific inhibition of the neuronal uptake of noradrenaline and its antireserpine activity . Other similar compounds include:
Desipramine: A tricyclic antidepressant that also inhibits the reuptake of noradrenaline.
Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both noradrenaline and serotonin reuptake.
Clemeprol’s uniqueness lies in its specific molecular structure and its distinct pharmacological profile compared to these similar compounds.
Properties
CAS No. |
71827-56-0 |
|---|---|
Molecular Formula |
C17H20ClNO |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)12-16(20)17(13-7-4-3-5-8-13)14-9-6-10-15(18)11-14/h3-11,16-17,20H,12H2,1-2H3 |
InChI Key |
KGSABFQIAANNPS-UHFFFAOYSA-N |
SMILES |
CN(C)CC(C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CN(C)CC(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol BRL 14342 BRL 14342 hydrochloride BRL 14342 hydrochloride, (R*,R*)-isomer BRL 14342 hydrochloride, (R*,S*)-isomer BRL 14342, (R*,R*)-isomer BRL 14342, (R*,S*)-isomer BRL-14342 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


